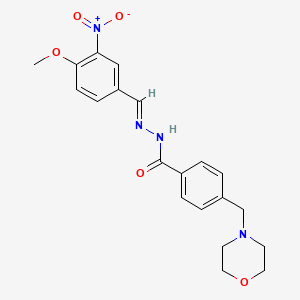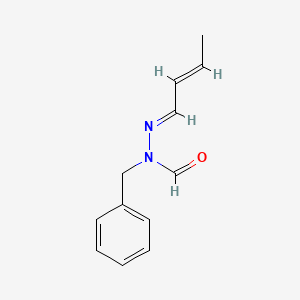![molecular formula C20H21N3O2S B5537011 1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine](/img/structure/B5537011.png)
1-(1-benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds featuring 1,3,4-oxadiazole and piperidine structures are widely explored for their diverse biological activities. This interest spans across various fields due to their potential applications in medicinal chemistry, particularly as enzyme inhibitors and antimicrobial agents.
Synthesis Analysis
The synthesis of similar compounds often involves sequential steps starting from organic acids, esters, hydrazides, to the target oxadiazole derivatives. Techniques involve stirring of intermediates in the presence of DMF and sodium hydride or similar catalysts to yield the final compounds (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of analogous compounds is typically elucidated using spectroscopic techniques. Crystallography studies further detail the molecular and crystal structures, revealing intermolecular interactions and confirming the geometry of these complex molecules (Vaksler et al., 2023).
Chemical Reactions and Properties
Chemical properties of similar molecules include reactions that are pivotal in their synthesis, such as the cyclization of amidoximes to form oxadiazoles. These reactions are essential for creating the desired functional groups and structural features of the target compounds (Kayukova et al., 2002).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, can be inferred from the synthesis process and molecular structure analysis. Spectroscopic and crystallographic data provide insights into the stability and conformation of these compounds.
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming derivatives, are closely tied to the compound's molecular structure. Nucleophilic and electrophilic sites can be identified through computational studies, aiding in understanding their chemical behavior and interactions (Halim & Ibrahim, 2022).
Aplicaciones Científicas De Investigación
Modulation of Glutamate Receptors
- Application: Enhancing glutamatergic transmission in the brain. This has been observed to increase the degree and duration of long-term potentiation in the hippocampus of rats, which is linked to improved memory retention.
- References: Staubli et al., 1994, Arai et al., 1994.
Synthesis and Structural Studies
- Application: Synthesis of benzamide derivatives and their crystal structures, which helps in identifying binding sites for allosteric modulators of AMPA receptors. These compounds have also shown potential anti-fatigue effects.
- References: Wu et al., 2014.
Antibacterial and Antifungal Applications
- Application: Several derivatives of this compound have demonstrated antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
- References: Mekky & Sanad, 2020, Patel & Agravat, 2007, Khalid et al., 2016.
Pharmacokinetics and Cancer Treatment
- Application: Investigation into the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors, which are crucial for cancer treatment.
- References: Teffera et al., 2013.
Antitumor Evaluation
- Application: Synthesized derivatives have been evaluated for antitumor properties, showing promising results against various cancer cell lines.
- References: Al-Omran et al., 2014.
Propiedades
IUPAC Name |
1-benzothiophen-5-yl-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-20(16-3-4-17-15(12-16)7-10-26-17)23-8-5-13(6-9-23)11-18-21-19(25-22-18)14-1-2-14/h3-4,7,10,12-14H,1-2,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZNCRBKIYGCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CC3CCN(CC3)C(=O)C4=CC5=C(C=C4)SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzothien-5-ylcarbonyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chlorophenyl [(2,4-dichlorophenoxy)acetyl]carbamate](/img/structure/B5536935.png)

![[(4aR*,7aS*)-6,6-dioxido-4-pent-2-yn-1-ylhexahydrothieno[3,4-b]pyrazin-1(2H)-yl]acetic acid](/img/structure/B5536958.png)
![3-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5536960.png)
![2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5536966.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(2-pyridinylmethyl)-4-piperidinyl]benzamide](/img/structure/B5536969.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B5536975.png)


![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)
![methyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-4-chlorobenzoate](/img/structure/B5537028.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-chlorophenyl)acrylamide](/img/structure/B5537038.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)